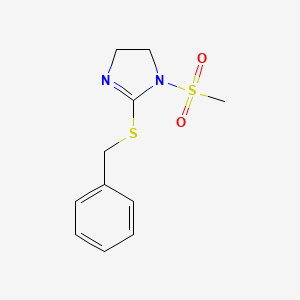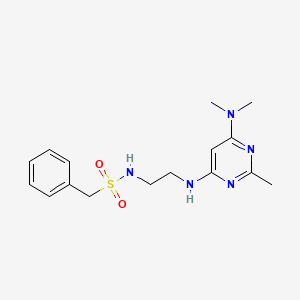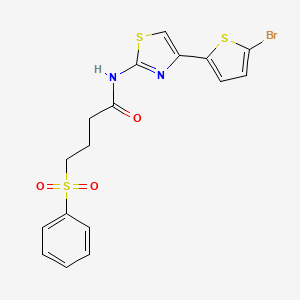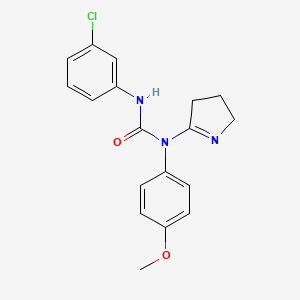
2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole is a chemical compound with the molecular formula C11H14N2O2S2 . It has an average mass of 270.371 Da and a monoisotopic mass of 270.049683 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole consists of a dihydroimidazole ring attached to a benzylsulfanyl group and a methylsulfonyl group . The Automated Topology Builder (ATB) and Repository could potentially be used to facilitate the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of this biomolecular system .Applications De Recherche Scientifique
Cyclooxygenase-2 Inhibition
This compound has been evaluated for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a significant role in the inflammation process, and its inhibition can lead to anti-inflammatory effects. The compound’s ability to selectively inhibit COX-2 over COX-1 is particularly valuable as it can reduce the risk of gastrointestinal side effects associated with non-selective inhibitors.
Anti-inflammatory Activity
In relation to its COX-2 inhibition properties, this compound has also been tested for its anti-inflammatory activity . It has shown promising results in vivo, indicating its potential for development into a therapeutic agent for treating inflammatory conditions.
Ulcerogenic Liability Assessment
The safety profile of this compound has been assessed by examining its ulcerogenic liability . This is crucial for the development of any anti-inflammatory drug, as many such agents can cause gastrointestinal ulcers. The compound exhibited a low ulcer index, suggesting a safer profile compared to other compounds.
Antifungal Activity
Sulfone derivatives, including this compound, have been synthesized and tested for antifungal activity . They have shown effectiveness against various plant pathogenic fungi, indicating their potential use in agricultural fungicides. Some derivatives have even outperformed commercial fungicides, highlighting their significance in addressing fungal resistance.
Drug-likeness and ADME Prediction
The compound’s physicochemical properties, drug-likeness, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles have been studied in silico . These studies are essential for predicting the compound’s behavior in biological systems and its suitability as a drug candidate.
Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction between this compound and the COX-2 enzyme . These studies help in elucidating the binding affinity and mode of action, which are critical for rational drug design.
Safety and Hazards
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-17(14,15)13-8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOYMSDJTZLOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3008330.png)

![(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid](/img/structure/B3008333.png)
![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)
![N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B3008337.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)


![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)
![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)